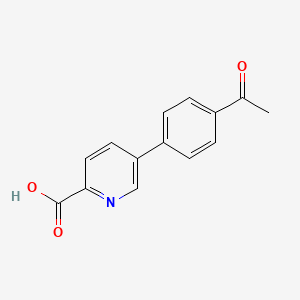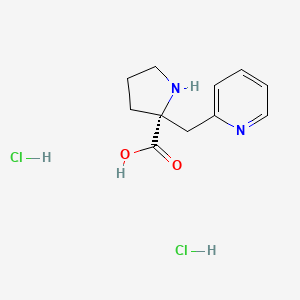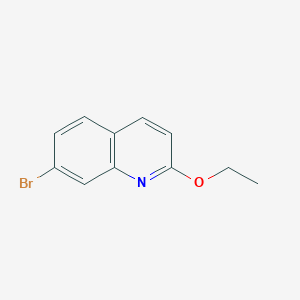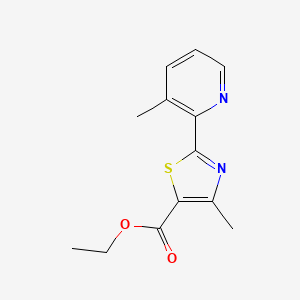
5-(4-Acetylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Acetylphenyl)picolinic acid (5-APPA), also known as 4-acetyl-3-hydroxypyridine, is an aromatic carboxylic acid with a molecular weight of 150.14 g/mol. It is a white, crystalline solid that is soluble in water and ethanol, and is used as an intermediate in the synthesis of various organic compounds. 5-APPA is a versatile compound that has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-APPA is a useful compound for scientific research, as it can be used in a variety of applications. It is used in the synthesis of organic compounds, such as pyridines and heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, 5-APPA has been used in the synthesis of dyes, catalysts, and polymers.
Mecanismo De Acción
The mechanism of action of 5-APPA is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, thereby increasing the bioavailability of drugs. In addition, 5-APPA may also act as an antioxidant, preventing the oxidation of fatty acids and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APPA are not fully understood. However, studies have shown that 5-APPA can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 5-APPA has been found to have antioxidant properties, and may be useful in the prevention of oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-APPA in laboratory experiments include its low cost, availability, and stability. In addition, 5-APPA is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals and organic compounds. The main limitation of using 5-APPA in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 5-APPA include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research into the mechanism of action of 5-APPA could lead to the development of new drugs and treatments. Finally, research into the solubility of 5-APPA in water could lead to the development of new synthesis methods and formulations.
Métodos De Síntesis
The synthesis of 5-APPA can be accomplished through a variety of methods. One of the most common methods involves the reaction of 4-acetylphenol with pyridine in the presence of a base such as sodium hydroxide. This reaction produces 5-APPA and pyridine hydrochloride. Another method involves the reaction of 4-acetylphenol with anhydrous hydrochloric acid and anhydrous potassium carbonate. This reaction produces 5-APPA and potassium chloride.
Propiedades
IUPAC Name |
5-(4-acetylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKQNNEPBYCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679309 |
Source


|
| Record name | 5-(4-Acetylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-picolinic acid | |
CAS RN |
1242339-04-3 |
Source


|
| Record name | 5-(4-Acetylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)



![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)



